molecular formula C9H15N3O5S B12535352 N-ethylethanamine;5-nitropyridine-2-sulfonic acid CAS No. 681462-82-8

N-ethylethanamine;5-nitropyridine-2-sulfonic acid

Cat. No.: B12535352
CAS No.: 681462-82-8
M. Wt: 277.30 g/mol
InChI Key: LXOBBTURWCDQDD-UHFFFAOYSA-N
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Description

N-ethylethanamine;5-nitropyridine-2-sulfonic acid is a compound that combines an amine group with a nitropyridine sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylethanamine;5-nitropyridine-2-sulfonic acid typically involves the reaction of 5-nitropyridine-2-sulfonic acid with N-ethylethanamine. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields. For example, the substitution reactions of 5-nitropyridine-2-sulfonic acid with various nucleophiles have been studied extensively .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-ethylethanamine;5-nitropyridine-2-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted pyridines, such as 2-methoxy-5-nitropyridine, 2-ethoxy-5-nitropyridine, and 2-chloro-5-nitropyridine .

Scientific Research Applications

N-ethylethanamine;5-nitropyridine-2-sulfonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethylethanamine;5-nitropyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethylethanamine;5-nitropyridine-2-sulfonic acid include other nitropyridine derivatives and sulfonic acid compounds, such as:

Uniqueness

This compound is unique due to its combination of an amine group with a nitropyridine sulfonic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

681462-82-8

Molecular Formula

C9H15N3O5S

Molecular Weight

277.30 g/mol

IUPAC Name

N-ethylethanamine;5-nitropyridine-2-sulfonic acid

InChI

InChI=1S/C5H4N2O5S.C4H11N/c8-7(9)4-1-2-5(6-3-4)13(10,11)12;1-3-5-4-2/h1-3H,(H,10,11,12);5H,3-4H2,1-2H3

InChI Key

LXOBBTURWCDQDD-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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